Home > Products > Screening Compounds P49875 > N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide - 1021094-10-9

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Catalog Number: EVT-2968705
CAS Number: 1021094-10-9
Molecular Formula: C24H31N7O2
Molecular Weight: 449.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) []

Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor discovered through a fragment-hybrid approach. It displays strong inhibitory activity against PI3Kδ with an IC50 value of 14 nM []. This compound exhibits high selectivity over other class I PI3Ks (56-83 fold) and other protein kinases []. It effectively inhibits PI3Kδ-mediated phosphorylation of AKT T308 in cells without affecting other class I PI3K-mediated signaling []. IHMT-PI3Kδ-372 possesses favorable pharmacokinetic properties for inhaled delivery and demonstrates efficacy in improving lung function in a rodent model of pulmonary inflammation, suggesting its potential as a therapeutic candidate for COPD [].

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor developed using a structure-guided drug design approach based on ibrutinib []. It exhibits potent inhibitory effects against FLT3-ITD mutants, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L []. In cellular contexts, this compound effectively inhibits FLT3-ITD-mediated signaling pathways, induces apoptosis by arresting the cell cycle in the G0/G1 phase, and exhibits acceptable bioavailability (F = 19%) in vivo []. Additionally, it significantly suppresses tumor growth in an MV4-11 cell-inoculated xenograft model without showing noticeable toxicity, marking its potential as a drug candidate for FLT3-ITD-positive AML [].

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate []

Compound Description: The crystal structure of this compound reveals two molecules in the asymmetric unit with slight differences in methyl group orientations []. The crystal packing is characterized by weak C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions forming a sandwich-type structure []. Hirshfeld surface analysis highlights H...H (43.5%), H...O/O...H (17.9%), and H...N/N...H (17.4%) interactions as major contributors to crystal packing []. DFT calculations at the B3LYP/6-311 G(d,p) level were employed to optimize the molecular structure and calculate HOMO–LUMO energies and MEP surfaces [].

1-(4-Methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one (Epimidin) []

Compound Description: This compound, codenamed "Epimidin", is recognized as a promising anticonvulsant drug candidate [].

Properties

CAS Number

1021094-10-9

Product Name

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide

Molecular Formula

C24H31N7O2

Molecular Weight

449.559

InChI

InChI=1S/C24H31N7O2/c1-33-20-8-6-19(7-9-20)29-12-14-30(15-13-29)22-21-16-28-31(23(21)27-17-26-22)11-10-25-24(32)18-4-2-3-5-18/h6-9,16-18H,2-5,10-15H2,1H3,(H,25,32)

InChI Key

PRSTWVDCDFDYRW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5CCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.